molecular formula C21H27ClN2O3 B13733866 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride CAS No. 19448-02-3

2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride

Cat. No.: B13733866
CAS No.: 19448-02-3
M. Wt: 390.9 g/mol
InChI Key: BSJQPARZZHJHGM-UHFFFAOYSA-N
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Description

2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride is a bioactive chemical compound. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a benzyloxy group, making it a valuable subject for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride typically involves the reaction of m-(benzyloxy)carbanilic acid with 2-piperidinoethanol in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include dichloromethane or ethanol.

    Catalysts: Hydrochloric acid acts as a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while substitution reactions can produce various substituted carbanilates.

Scientific Research Applications

2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety in the compound is known to form stable hydrophobic interactions with catalytic pockets of enzymes, which can inhibit their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride
  • Carbanilic acid, m-(benzyloxy)-, 2-piperidinoethyl ester, monohydrochloride

Uniqueness

2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride is unique due to its specific molecular structure, which includes both a piperidine ring and a benzyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

19448-02-3

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(3-phenylmethoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H26N2O3.ClH/c24-21(25-15-14-23-12-5-2-6-13-23)22-19-10-7-11-20(16-19)26-17-18-8-3-1-4-9-18;/h1,3-4,7-11,16H,2,5-6,12-15,17H2,(H,22,24);1H

InChI Key

BSJQPARZZHJHGM-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCOC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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